molecular formula C21H23ClN2O5S B14967908 Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B14967908
M. Wt: 450.9 g/mol
InChI Key: HHRQNEYIVOYULG-UHFFFAOYSA-N
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Description

METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorophenyl)piperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methanesulfonyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.

Scientific Research Applications

METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group is known to act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE

Uniqueness

METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to the specific positioning of the chlorophenyl and methanesulfonyl groups, which can influence its reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct chemical properties compared to similar compounds.

This detailed article provides a comprehensive overview of METHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)15-8-10-18(11-9-15)23-20(25)16-6-4-12-24(13-16)30(27,28)14-17-5-2-3-7-19(17)22/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,23,25)

InChI Key

HHRQNEYIVOYULG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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